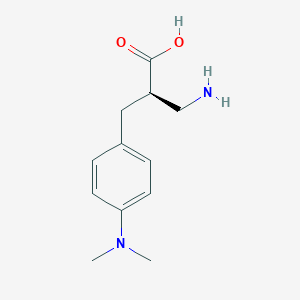
(r)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid
描述
(R)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is a chiral amino acid derivative featuring a benzyl group substituted with a dimethylamino moiety at the para position. Its stereochemistry (R-configuration) may influence binding specificity and biological activity.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI 键 |
UBHBWFINVWXKBO-SNVBAGLBSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable benzylamine derivative with a propanoic acid precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of continuous flow reactors can also enhance the sustainability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry
In chemistry, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicine, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has potential applications in drug development. Its structural components can be modified to create analogs with therapeutic properties.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows for applications in various sectors, including pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propanoic acid moiety can participate in acid-base reactions, further modulating the compound’s effects .
相似化合物的比较
Structural and Functional Differences
生物活性
(R)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid, often referred to as a β-amino acid, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its applications in drug development, its mechanisms of action, and relevant research findings.
The compound features a chiral center, which contributes to its biological activity. Its structure includes a dimethylamino group that enhances its lipophilicity, potentially influencing its ability to cross biological membranes and interact with cellular targets.
Biological Activity Overview
-
Anticancer Properties :
- Studies have shown that derivatives of β-amino acids exhibit significant anticancer activities. For instance, research involving similar compounds demonstrated cytotoxic effects on A549 non-small cell lung cancer cells, with some derivatives reducing cell viability by over 50% .
- The mechanism of action often involves the induction of apoptosis and inhibition of cell migration, making these compounds promising candidates for further development in oncology .
- Neuropharmacological Effects :
- Antioxidant Activity :
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various β-amino acid derivatives on A549 cells. The results indicated that certain modifications to the aromatic ring significantly enhanced cytotoxicity. For example:
- Compound with a 4-NO2 substitution reduced A549 cell viability to 31.2%, showcasing the importance of structural modifications in enhancing biological efficacy .
| Compound | Viability Reduction (%) | Notes |
|---|---|---|
| Compound 20 | 50% | Potent antioxidant properties |
| Compound 29 | 31.2% | Significant anticancer activity |
Case Study 2: Neuropharmacological Applications
In another investigation focusing on neuropharmacology, this compound was tested for its ability to modulate neurotransmitter release. The findings suggested that the compound could enhance synaptic transmission, indicating potential therapeutic applications in treating neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many β-amino acids trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane permeability.
- Neurotransmitter Modulation : The compound may interact with receptors involved in neurotransmission, leading to enhanced synaptic signaling.
- Antioxidant Mechanisms : By scavenging free radicals and reducing oxidative stress markers, these compounds help protect cellular integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


